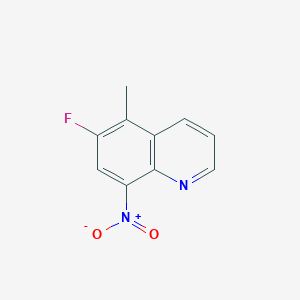

4-Phenylquinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

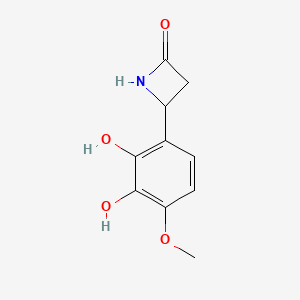

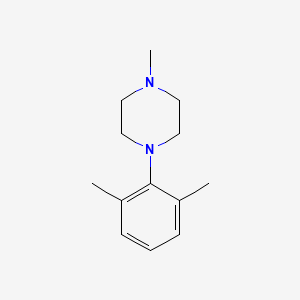

4-フェニルキナゾリンは、4位にフェニル基が結合したキナゾリンコアを持つ複素環式芳香族有機化合物です。キナゾリンは、その多様な生物活性で知られており、その潜在的な治療用途について広範な研究が行われてきました。フェニル基の存在は、化合物の化学的性質を高め、医薬品化学における貴重な足場となっています。

2. 製法

合成経路と反応条件: 4-フェニルキナゾリンは、さまざまな方法で合成できます。1つの効率的な方法は、酸性条件下で2-アミノベンゾフェノンとホルムアミドを反応させてキナゾリン環を形成することです。もう1つの方法には、N-フェニルアントラニル酸をオキシ塩化リンで環化させることが含まれます。 さらに、アルキン化学は、4-フェニルキナゾリン誘導体の合成に用いられてきました。アルキンは、2-(トリメチルシリル)フェニルトリフルオロメタンスルホネートとフッ化セシウムからインサイチューで生成されます .

工業的生産方法: 4-フェニルキナゾリンの工業生産は、通常、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成を伴います。 マイクロ波支援合成の使用も、反応速度と効率を高めるために検討されてきました .

準備方法

Synthetic Routes and Reaction Conditions: 4-Phenylquinazoline can be synthesized through various methods. One efficient method involves the reaction of 2-aminobenzophenone with formamide under acidic conditions to form the quinazoline ring. Another method includes the cyclization of N-phenyl anthranilic acid with phosphorus oxychloride. Additionally, aryne chemistry has been employed to synthesize this compound derivatives, where arynes are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

化学反応の分析

反応の種類: 4-フェニルキナゾリンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されてキナゾリンN-オキシドを形成することができます。

還元: 還元反応は、キナゾリン誘導体を対応するジヒドロキナゾリン形に変換することができます。

置換: 親電子置換反応と求核置換反応は一般的であり、フェニル環またはキナゾリン環上の置換基を他の官能基に置き換えることができます.

一般的な試薬と条件:

酸化: 過酸化水素、m-クロロ過安息香酸(MCPBA)。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換: ハロゲン化剤、グリニャール試薬、有機リチウム化合物。

主な生成物: これらの反応から生成される主な生成物には、さまざまな置換キナゾリン、キナゾリンN-オキシド、ジヒドロキナゾリンが含まれます .

4. 科学研究への応用

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 遺伝子発現の調節に関与するブロモドメイン含有タンパク質4(BRD4)の阻害剤としての役割について調査されています.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its therapeutic potential in treating cancer, cardiac fibrosis, and other diseases

Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.

作用機序

4-フェニルキナゾリンの作用機序は、BRD4などの分子標的との相互作用を伴います。BRD4は、ヒストンのアセチル化リジン残基に結合し、遺伝子発現に影響を与えるエピジェネティックリーダーです。4-フェニルキナゾリン誘導体は、BRD4のブロモドメインに結合することによりBRD4を阻害し、アセチル化ヒストンとの相互作用を防ぎます。 この阻害は、c-MYCなどのBRD4標的遺伝子のダウンレギュレーションと、TGF-β1/Smad2/3などのシグナル伝達経路の抑制につながります .

類似化合物:

キナゾリン: フェニル基がない親化合物。

4-フェノキシキナゾリン: フェニル基の代わりにフェノキシ基を持つ誘導体。

2-フェニルキナゾリン: フェニル基が2位にある位置異性体。

独自性: 4-フェニルキナゾリンは、その特定の置換パターンにより、独特の化学的および生物学的性質を示すため、ユニークです。 BRD4を高い特異性と低い細胞毒性で阻害する能力は、治療開発のための有望なリード化合物となっています .

類似化合物との比較

Quinazoline: The parent compound, lacking the phenyl group.

4-Phenoxyquinazoline: A derivative with a phenoxy group instead of a phenyl group.

2-Phenylquinazoline: A positional isomer with the phenyl group at the second position.

Uniqueness: 4-Phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit BRD4 with high specificity and low cytotoxicity makes it a promising lead compound for therapeutic development .

特性

CAS番号 |

17629-01-5 |

|---|---|

分子式 |

C14H10N2 |

分子量 |

206.24 g/mol |

IUPAC名 |

4-phenylquinazoline |

InChI |

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-12-8-4-5-9-13(12)15-10-16-14/h1-10H |

InChIキー |

VEFDQCSIVBIYFQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=NC=NC3=CC=CC=C32 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)

![5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)